The synthesis of VTP-27999 TFA is described in detail in the paper "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility" []. The process involves structure-guided optimization of a series of nonpeptidic alkyl amine renin inhibitors. Key steps include the replacement of a cyclohexylmethyl group with a (R)-(tetrahydropyran-3-yl)methyl group in the S1 pocket and utilizing a specific attachment point. The final compound is obtained as the trifluoroacetate salt.
VTP-27999 TFA functions as a renin inhibitor. It directly binds to renin with high affinity, similar to aliskiren, another renin inhibitor. This binding effectively blocks renin's catalytic activity, preventing it from converting angiotensinogen to angiotensin I. Consequently, the production of angiotensin II, a potent vasoconstrictor, is reduced. Studies have shown that VTP-27999 TFA effectively inhibits both intracellular and extracellular renin, leading to a prolonged duration of action [].
Interestingly, VTP-27999 TFA exhibits unique interactions with renin compared to aliskiren. It demonstrates a higher accumulation within renin-synthesizing cells, allowing it to effectively block intracellular renin at lower concentrations compared to aliskiren []. Additionally, while both inhibitors bind to renin, VTP-27999 TFA uniquely affects the affinity of active site-directed antibodies used in renin immunoassays, leading to increased renin immunoreactivity []. Unlike aliskiren, VTP-27999 TFA does not unfold prorenin, the inactive precursor of renin [].
Hypertension: VTP-27999 TFA has been investigated for its potential as an antihypertensive agent. Studies in animal models and humans have demonstrated its ability to lower blood pressure, likely due to its inhibition of the RAS [, , ].
Renal Function: Researchers utilize VTP-27999 TFA to explore the impact of renin inhibition on renal hemodynamics and function. Studies have shown its effects on renal plasma flow, glomerular filtration rate, and urinary aldosterone excretion [, , ].
(Pro)renin Receptor Function: VTP-27999 TFA's distinct interaction with renin compared to aliskiren makes it useful in studying the (pro)renin receptor ((P)RR). Research indicates that VTP-27999 TFA can block renin's interaction with the (P)RR, unlike aliskiren, offering insights into (P)RR signaling pathways [].
Prorenin Research: The fact that VTP-27999 TFA does not unfold prorenin, unlike aliskiren, makes it a useful tool in research focused on understanding the distinct roles and activities of prorenin [].
Researchers have used VTP-27999 TFA to demonstrate that maximal renal renin blockade in salt-depleted healthy volunteers can be achieved at a specific dose, showcasing its effectiveness in inhibiting renin activity [].
VTP-27999 TFA has been used to demonstrate that excessive renin inhibition can lead to a rebound increase in angiotensin II and aldosterone levels, highlighting the potential consequences of completely blocking the RAS pathway [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: